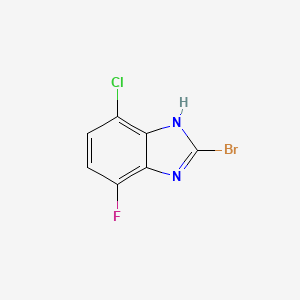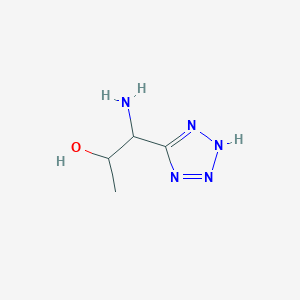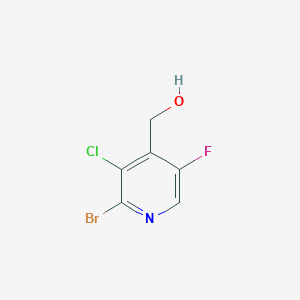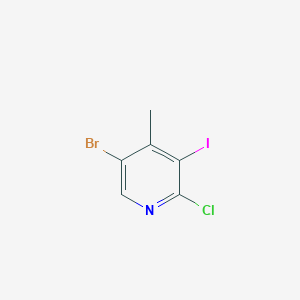
1-(3-Bromo-2-ethoxyphenyl)-ethylamine hydrochloride
Vue d'ensemble
Description
“1-(3-Bromo-2-ethoxyphenyl)-ethylamine hydrochloride” is a chemical compound . It is related to “1-(3-Bromo-2-methoxyphenyl)ethanol”, which is a key precursor for the synthesis of Lusutrombopag .
Synthesis Analysis
The synthesis of related compounds involves the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a). This process uses a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which can completely convert 100 g/L of 1a to (S)-1b . Another carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .Chemical Reactions Analysis
The chemical reactions involving related compounds include the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Researchers have explored the synthesis of various compounds similar to 1-(3-Bromo-2-ethoxyphenyl)-ethylamine hydrochloride, focusing on different substituted phenethylamines and their derivatives. For instance, the synthesis of 2-(5-methoxy-2- or -3-benzo[b]thienyl)ethylamine has been studied from bromomethyl compounds and secondary amines (Chapman et al., 1973).
Metabolic Pathways
- Investigations into the in vivo metabolism of compounds structurally related to this compound in animals have been conducted. For example, studies on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats have identified various metabolites (Kanamori et al., 2002).
Biocatalytic Processes
- Biocatalytic processes for resolving chiral amines similar to this compound have been developed. One such process involved the enantioselective lipase-mediated acylation of 1-(3′-bromophenyl)ethylamine (Gill et al., 2007).
Dopamine Receptor Studies
- The derivatives of phenethylamines, structurally related to this compound, have been synthesized and evaluated for their dopamine receptor binding properties. Such studies provide insights into potential therapeutic applications (Claudi et al., 1992).
Enantioselective Synthesis
- The enantioselective synthesis of various derivatives, including the resolution of diastereomeric salts similar to this compound, has been explored. This approach is crucial for the development of chiral pharmaceuticals (Sakai et al., 1993).
Ligand Synthesis for Receptor Studies
- Synthesis and evaluation of compounds designed from derivatives of phenethylamines have been conducted to discover ligands for specific receptors, demonstrating the potential for developing targeted therapeutic agents (Nakazato et al., 1999).
Polarographic Studies
- Polarographic studies of N-oxygenated products of compounds structurally related to this compound have been conducted, highlighting the analytical applications in drug research (Beckett et al., 1977).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromo-2-ethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-3-13-10-8(7(2)12)5-4-6-9(10)11;/h4-7H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANXUTQSWGIYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)

![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)


![2-[2-(Bromomethyl)-3,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383905.png)

![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)
![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)

